Cas no 894019-27-3 (N'-(2-ethoxyphenyl)-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

N'-(2-ethoxyphenyl)-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-(2-ethoxyphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
- N'-(2-ethoxyphenyl)-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide
-
- インチ: 1S/C23H25N3O3S/c1-4-29-19-11-6-5-10-18(19)26-22(28)21(27)24-13-12-20-16(3)25-23(30-20)17-9-7-8-15(2)14-17/h5-11,14H,4,12-13H2,1-3H3,(H,24,27)(H,26,28)
- InChIKey: ALDCEXYXTBDYLP-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1SC(C2=CC=CC(C)=C2)=NC=1C)(=O)C(NC1=CC=CC=C1OCC)=O
N'-(2-ethoxyphenyl)-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2011-1425-2mg |
N'-(2-ethoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide |
894019-27-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2011-1425-5mg |
N'-(2-ethoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide |
894019-27-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2011-1425-50mg |
N'-(2-ethoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide |
894019-27-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F2011-1425-10μmol |
N'-(2-ethoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide |
894019-27-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2011-1425-20mg |
N'-(2-ethoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide |
894019-27-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2011-1425-40mg |
N'-(2-ethoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide |
894019-27-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2011-1425-4mg |
N'-(2-ethoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide |
894019-27-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2011-1425-1mg |
N'-(2-ethoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide |
894019-27-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2011-1425-100mg |
N'-(2-ethoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide |
894019-27-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F2011-1425-20μmol |
N'-(2-ethoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide |
894019-27-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
N'-(2-ethoxyphenyl)-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide 関連文献
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
N'-(2-ethoxyphenyl)-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamideに関する追加情報
Introduction to N'-(2-ethoxyphenyl)-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide (CAS No. 894019-27-3)
N'-(2-ethoxyphenyl)-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by its CAS number 894019-27-3, belongs to a class of molecules that incorporate heterocyclic structures, which are known for their diverse pharmacological properties. The presence of multiple functional groups, including ethoxyphenyl, methylphenyl, and 1,3-thiazole, makes this molecule a promising candidate for further investigation in drug discovery and development.
The 1,3-thiazole ring is a key structural feature of this compound, playing a crucial role in its potential interactions with biological targets. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl moiety into the molecular framework suggests that this compound may exhibit enhanced binding affinity to specific enzymes or receptors involved in various disease pathways. This structural complexity is further complemented by the presence of an ethanediamide group, which can contribute to the compound's solubility and bioavailability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. By leveraging these techniques, scientists have been able to identify potential binding sites on target proteins and assess the interactions between N'-(2-ethoxyphenyl)-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide and biological receptors. These studies have hinted at its potential role in modulating pathways associated with neurological disorders, cardiovascular diseases, and metabolic conditions.
In vitro studies have begun to explore the pharmacological profile of this compound. Initial experiments have shown promising results in terms of inhibitory activity against certain enzymes known to be involved in disease progression. For instance, the ethoxyphenyl group may interact with aromatic residues in enzyme active sites, leading to potent inhibition. Additionally, the methylphenyl moiety could enhance binding stability by forming hydrophobic interactions with surrounding residues. These findings are particularly intriguing given the growing interest in multitarget drugs that can modulate multiple pathways simultaneously.
The synthesis of N'-(2-ethoxyphenyl)-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and multi-step functional group transformations have been employed to construct the desired framework efficiently. These advancements not only improve yield but also enhance scalability, making it feasible to conduct large-scale biological evaluations.
One of the most exciting aspects of this compound is its potential therapeutic applications. Given its structural similarity to known bioactive molecules, it is reasonable to hypothesize that it may exhibit therapeutic effects similar to those observed with related compounds. For example, derivatives of 1,3-thiazole have shown efficacy in treating conditions ranging from infections to chronic inflammatory diseases. The specific combination of functional groups in N'-(2-ethoxyphenyl)-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide suggests that it could be a valuable addition to the pharmacopeia for treating a variety of ailments.
As research continues to uncover new biological targets and mechanisms of action, the importance of compounds like N'-(2-ethoxyphenyl)-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide cannot be overstated. The ability to design molecules with precise structural features allows researchers to fine-tune their interactions with biological systems, leading to more effective and safer drugs. The ongoing investigation into this compound represents a testament to the power of modern medicinal chemistry and its potential to address unmet medical needs.
The future directions for this research are multifaceted. Further in vitro studies are needed to elucidate the exact mechanisms by which this compound exerts its effects. Additionally, preclinical studies in animal models will provide valuable insights into its safety profile and potential therapeutic efficacy before human trials can be considered. Collaborations between synthetic chemists and biologists will be essential in translating these findings into tangible medical benefits.
In conclusion, N'-(2-ethoxyphenyl)-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylenylethanediamide (CAS No. 894019-27) is a structurally intricate molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and heterocyclic structures positions it as a promising candidate for further exploration in drug discovery efforts aimed at treating various diseases.
894019-27-3 (N'-(2-ethoxyphenyl)-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide) 関連製品
- 1369168-47-7(3-(1,2-oxazol-4-yl)piperidine)
- 924249-48-9(5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide)
- 2680660-50-6(tert-butyl N-1-cyano-2-(dimethylamino)-1-methylethylcarbamate)
- 2375165-87-8(ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate)
- 1933696-12-8((1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid)
- 1517201-32-9(2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid)
- 176309-02-7(4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid)
- 2763887-18-7((3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid)
- 13417-01-1(1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-)
- 2137092-54-5(tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate)



